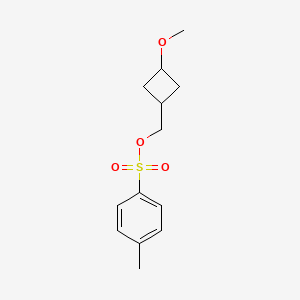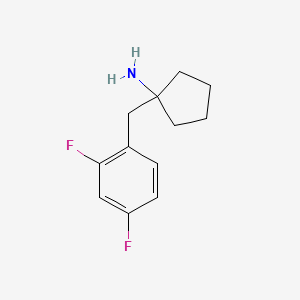
1-(2,4-Difluorobenzyl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorobenzyl)cyclopentan-1-amine is a chemical compound with the molecular formula C12H15F2N It is characterized by the presence of a cyclopentane ring attached to a benzyl group substituted with two fluorine atoms at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorobenzyl)cyclopentan-1-amine typically involves the reaction of 2,4-difluorobenzyl chloride with cyclopentanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Difluorobenzyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorobenzyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluorobenzyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,6-Difluorobenzyl)cyclopentan-1-amine
- 1-(2,4-Difluorophenyl)methylcyclopentan-1-amine
Uniqueness
1-(2,4-Difluorobenzyl)cyclopentan-1-amine is unique due to the specific positioning of the fluorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H15F2N |
|---|---|
Molekulargewicht |
211.25 g/mol |
IUPAC-Name |
1-[(2,4-difluorophenyl)methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C12H15F2N/c13-10-4-3-9(11(14)7-10)8-12(15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |
InChI-Schlüssel |
IOGLGWKGWZIFPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CC2=C(C=C(C=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


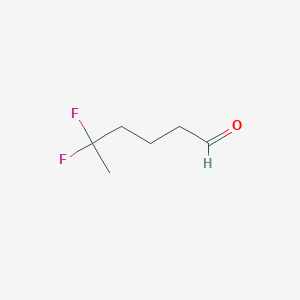
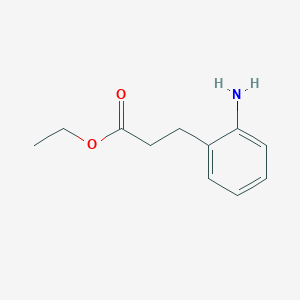
![Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)

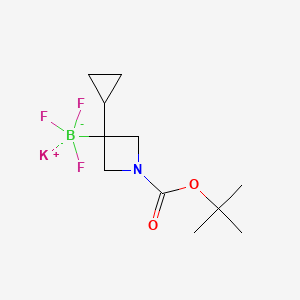
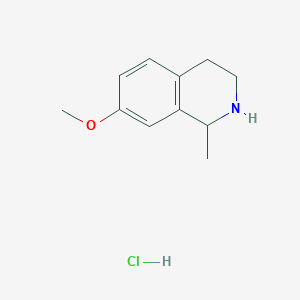

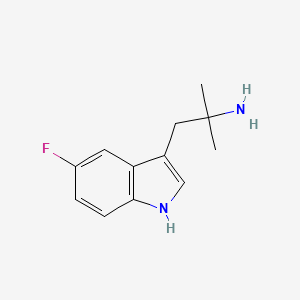
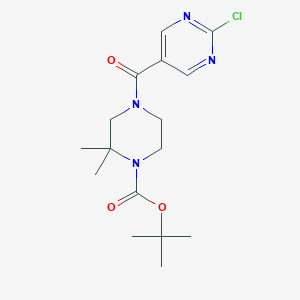
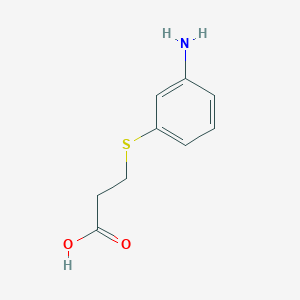
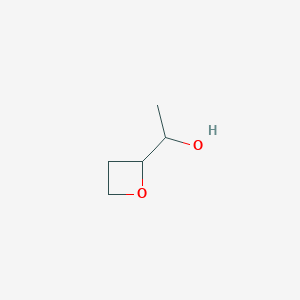
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)
